An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique-based workflow for the structure elucidation of 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid. Designed for researchers and scientists, this document moves beyond procedural outlines to explain the causality behind experimental choices. It integrates data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By synthesizing these orthogonal analytical techniques, this guide establishes a self-validating system for structural verification, ensuring the highest degree of scientific integrity and trustworthiness.
Introduction and Physicochemical Overview
4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a sulfonamide derivative incorporating a benzoic acid moiety and a methylpiperazine ring. Such structures are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide group in a wide array of therapeutic agents and the piperazine ring's role in improving pharmacokinetic properties. Accurate structure determination is the mandatory first step in understanding its chemical behavior, potential biological activity, and suitability for further development.
The initial characterization begins with assembling its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄S | Calculated |
| Molecular Weight | 284.34 g/mol | Calculated |
| CAS Number | 19580-36-0 | |
| Structure | ![]() |
The Analytical Blueprint: A Synergistic Approach
The elucidation of a molecule's structure is never reliant on a single technique. Instead, it is a process of gathering complementary evidence from various analytical methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture. The proposed workflow is designed to be both efficient and exhaustive.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Elemental Composition
Expertise & Experience: The first and most critical step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS for this purpose because it can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the determination of a unique molecular formula, ruling out other possibilities with the same nominal mass.
Expected HRMS Data and Fragmentation
For 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid, electrospray ionization (ESI) in positive mode is ideal due to the presence of the basic piperazine nitrogen.
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected. The calculated exact mass of the neutral molecule (C₁₂H₁₆N₂O₄S) is 284.1042. Therefore, the expected m/z for [M+H]⁺ is 285.1119 .
-
Key Fragmentation Pathways: Collision-induced dissociation (CID) of the parent ion would provide structural insights.
-
Loss of SO₂: A common fragmentation for arylsulfonamides is the elimination of SO₂ (64 Da), which can provide evidence of the sulfonyl linkage.[1]
-
Piperazine Ring Fragmentation: The piperazine ring is prone to characteristic fragmentation, often breaking at the C-N bonds, which would further confirm its presence.[2]
-
Loss of COOH: Decarboxylation of the benzoic acid moiety can also be observed.
-
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid to aid ionization.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Source Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Acquire the full scan mass spectrum from m/z 50 to 500. For fragmentation data (MS/MS), select the precursor ion (m/z 285.1119) and apply a normalized collision energy of 20-40 eV.
-
Data Analysis: Compare the measured exact mass of the parent ion to the theoretical mass. Analyze the fragmentation pattern to identify key structural motifs.
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[3] The vibrational frequencies of bonds within the molecule act as a "molecular fingerprint". For this specific molecule, we are looking for the characteristic signatures of the carboxylic acid, the sulfonamide, and the aromatic ring.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3300-2500 | Carboxylic Acid | O-H Stretch (H-bonded) | Broad, Strong |
| ~3050 | Aromatic Ring | C-H Stretch | Medium to Weak |
| ~2950 | Aliphatic (Piperazine/Methyl) | C-H Stretch | Medium |
| ~1700 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| ~1600, ~1475 | Aromatic Ring | C=C Stretch | Medium |
| ~1340 & ~1160 | Sulfonamide (SO₂) | Asymmetric & Symmetric Stretch | Strong |
| ~930 | Carboxylic Acid | O-H Bend (Out-of-plane) | Broad, Medium |
Causality: The O-H stretch of the carboxylic acid is exceptionally broad due to extensive hydrogen bonding.[4][5] The two strong peaks for the sulfonyl group (asymmetric and symmetric stretching) are highly characteristic and provide strong evidence for the sulfonamide linkage.[6]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small, solid amount of the sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Collect the spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
Nuclear Magnetic Resonance: Mapping the Molecular Skeleton
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (like the carboxylic acid proton).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. For the HMBC, it is often beneficial to run the experiment with different long-range coupling delays (e.g., optimized for 5 Hz and 10 Hz) to capture a wider range of correlations.[7]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~13.5 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and often very broad. |
| H-b | ~8.1 | Doublet | 2H | Aromatic H (ortho to COOH) | Deshielded by the electron-withdrawing COOH group. |
| H-c | ~7.9 | Doublet | 2H | Aromatic H (ortho to SO₂) | Deshielded by the strongly electron-withdrawing SO₂ group. |
| H-d | ~3.1 | Triplet (broad) | 4H | Piperazine CH₂ (adjacent to SO₂) | Deshielded by the attached sulfonyl group. |
| H-e | ~2.5 | Triplet (broad) | 4H | Piperazine CH₂ (adjacent to N-CH₃) | Typical chemical shift for piperazine protons. |
| H-f | ~2.2 | Singlet | 3H | N-CH₃ | Typical chemical shift for an N-methyl group. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Signal Label | Predicted δ (ppm) | Assignment | Rationale |
| C-1 | ~166 | C=O (Carboxylic Acid) | Characteristic chemical shift for a carboxylic acid carbonyl. |
| C-2 | ~142 | Quaternary Aromatic C (ipso to SO₂) | Deshielded by the sulfonyl group. |
| C-3 | ~133 | Quaternary Aromatic C (ipso to COOH) | Deshielded by the carbonyl group. |
| C-4 | ~130 | Aromatic CH (ortho to COOH) | Standard aromatic region. |
| C-5 | ~127 | Aromatic CH (ortho to SO₂) | Standard aromatic region. |
| C-6 | ~52 | Piperazine CH₂ (adjacent to N-CH₃) | Typical shift for piperazine carbons. |
| C-7 | ~46 | Piperazine CH₂ (adjacent to SO₂) | Shielded relative to C-6 due to the influence of the sulfonyl group. |
| C-8 | ~45 | N-CH₃ | Typical shift for an N-methyl group. |
2D NMR: Confirming Connectivity
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). The key expected correlation is between the two sets of piperazine protons (H-d and H-e). A correlation between the aromatic protons (H-b and H-c) will confirm their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link H-b to C-4, H-c to C-5, H-d to C-7, H-e to C-6, and H-f to C-8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying connections across quaternary carbons and heteroatoms.[8]
Caption: Key predicted HMBC correlations for structure confirmation.
Key Expected HMBC Correlations:
-
H-b (Aromatic) to C-1 (Carbonyl): This three-bond correlation confirms the position of the carboxylic acid group.
-
H-c (Aromatic) to C-2 (ipso-SO₂): This two-bond correlation links the aromatic ring to the sulfonyl group.
-
H-d (Piperazine) to C-2 (ipso-SO₂): This crucial three-bond correlation bridges the piperazine ring to the arylsulfonyl moiety, confirming the N-S bond.
-
H-f (N-CH₃) to C-6 (Piperazine): This two-bond correlation confirms the location of the methyl group on the piperazine nitrogen.
Data Synthesis and Final Confirmation
-
HRMS confirms the molecular formula is C₁₂H₁₆N₂O₄S.
-
FT-IR confirms the presence of a carboxylic acid, a sulfonamide, an aromatic ring, and aliphatic C-H bonds.
-
¹H and ¹³C NMR provide the number and types of unique proton and carbon environments, consistent with the proposed structure.
-
HSQC links each proton to its directly attached carbon.
-
COSY and HMBC provide the final, unambiguous evidence of the atomic connectivity, mapping out the entire molecular skeleton.
When the predicted data from each technique aligns perfectly with the experimental results, the structure of 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid is considered unequivocally elucidated. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for any compound intended for further scientific investigation or development.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
Aogo, R. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. [Link]
-
University of Wisconsin-Madison. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
NIST. (n.d.). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-15N HMBC correlations in compounds 8c and 12b. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
ResearchGate. (n.d.). HMBC correlations for 11. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
PubMed Central. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. BioScientific Review. [Link]
-
ResearchGate. (n.d.). The heteronuclear multiple bond correlation (HMBC) spectrum of compound 4b. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
-
TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]
-
PubMed. (n.d.). Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research. [Link]
-
ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. journals.umt.edu.pk [journals.umt.edu.pk]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

